Tyrosyl-Glutamine

Overview

Description

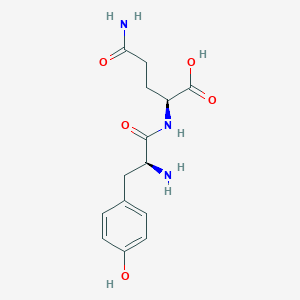

Tyrosyl-Glutamine, also known as tyrosyl-glutaminyl peptide, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. This molecule consists of two amino acids, tyrosine and glutamine, joined by a peptide bond.

Scientific Research Applications

Biomaterials for Sepsis Treatment

Research has explored the synthesis of novel biomaterials using glutamine (GLN) and L-Tyrosine to treat sepsis in rats. These synthetic biomaterials, including AL-GLN, showed protective effects on myocardium in sepsis symptoms. The study revealed that adjusting the pH value during crystallization maximized product recovery and purity. Myocardial apoptosis index and gene expression in different groups were analyzed, providing insights into the potential therapeutic applications of such biomaterials in sepsis treatment (Zhou, Liu, Sun, & Wang, 2020).

Neonatal Nutrition

A study on extremely low-birth-weight infants assessed the effects of parenteral glutamine supplementation on plasma amino acid concentrations. This research highlighted glutamine as a potentially crucial amino acid in neonatal nutrition, especially for premature infants. The study observed significant increases in plasma glutamine concentrations without apparent biochemical risks, suggesting the importance of glutamine in amino acid solutions for neonatal care (Poindexter, Ehrenkranz, Stoll, Koch, Wright, Oh, Papile, Bauer, Carlo, Donovan, Fanaroff, Korones, Laptook, Shankaran, Stevenson, Tyson, & Lemons, 2003).

Role in Metabolic Enzyme Activity

Glutamine synthetase (GS), a key metabolic enzyme, is affected by tyrosine nitration due to oxidative/nitrosative stress. Studies have shown that tyrosine nitration of GS can lead to reversible and pH-sensitive regulation of protein function. This insight into the molecular mechanism behind the enzyme's activity modulation has potential implications for understanding diseases related to astroglial dysfunction and neuronal survival (Frieg, Görg, Gohlke, & Häussinger, 2021).

Impact on Protein Synthesis and Amino Acid Flux

A study investigated the effect of glutamine on protein balance and amino acid flux across tissues in healthy volunteers. It was found that glutamine provision did not stimulate protein synthesis or attenuate the breakdown of proteins in skeletal muscles. This research contributes to our understanding of glutamine's role in protein dynamics and metabolism in healthy individuals (Svanberg, Möller-Loswick, Matthews, Körner, & Lundholm, 2001).

Applications in Neurotransmission

A study explored amino acid levels, including glutamine and tyrosine, in full-term breastfed infants with different birth weights. This research providednew insights into the role of these amino acids in neurotransmission. The findings suggested that newborns with higher birth weights benefitted from higher concentrations of neurotransmission-related amino acids, offering potential implications for neonatal screening and nutrition (Manta-Vogli, Schulpis, Loukas, & Dotsikas, 2020).

Therapeutic Potential in Chronic Diseases

Research on metabolic effects of glutamine and glutamate ingestion in healthy subjects and persons with chronic obstructive pulmonary disease (COPD) revealed different impacts on plasma amino acid concentration. In both groups, glutamine increased plasma concentrations of citrulline and arginine, which are essential for protein turnover. This study provides a basis for considering glutamine supplementation as a potential therapeutic approach in managing metabolic disturbances in COPD patients (Rutten, Engelen, Wouters, Schols, & Deutz, 2006).

properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427228 | |

| Record name | Tyrosyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-Glutamine | |

CAS RN |

28252-40-6 | |

| Record name | Tyrosyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

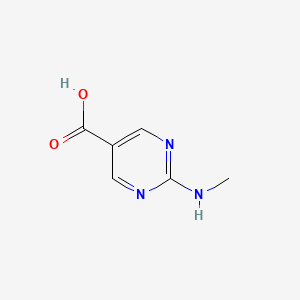

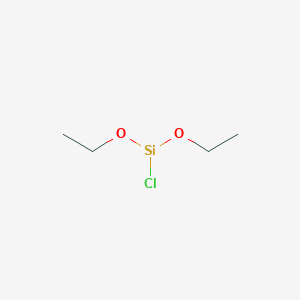

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)